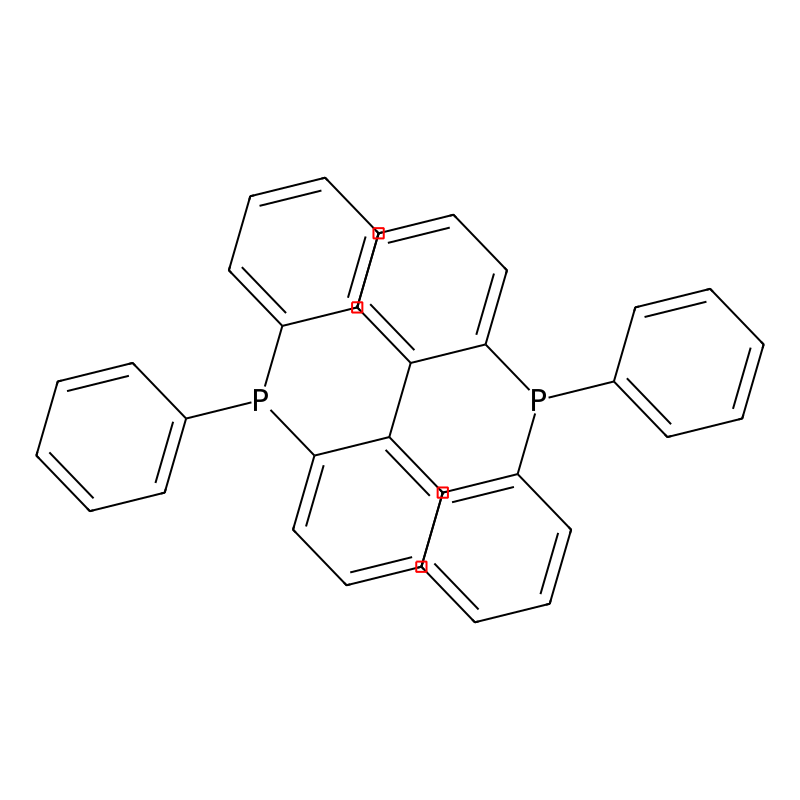

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions

,2'-Bis(diphenylphosphino)biphenyl, also known as DPPP, is a widely used ligand in organic synthesis for transition-metal catalyzed cross-coupling reactions. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for building complex organic molecules. DPPP's structure features a biphenyl backbone with two diphenylphosphino groups attached at the 2,2' positions. The phosphorus atoms act as Lewis bases, donating electron density to a transition metal center. This creates a reactive intermediate that can facilitate the coupling of two organic fragments. Several studies have demonstrated DPPP's effectiveness in various cross-coupling reactions, including:

- Buchwald-Hartwig amination

- Suzuki-Miyaura coupling

- Stille coupling

- Sonogashira coupling

- Negishi coupling

- Heck coupling

- Hiyama coupling

DPPP's popularity stems from its versatility and ability to tune the reactivity of the catalyst. The bulky diphenyl groups on the phosphorus atoms create a sterically hindered environment around the metal center. This steric hindrance can be advantageous in reactions involving bulky substrates or when regioselectivity (directing the reaction to a specific site on a molecule) is desired.

Other Research Applications

Beyond cross-coupling reactions, 2,2'-Bis(diphenylphosphino)biphenyl has found applications in other areas of scientific research. For instance, studies have explored its use in:

- Hydrogenation reactions : DPPP can be used as a ligand for metal catalysts that activate hydrogen gas for hydrogenation reactions, which are essential for reducing unsaturated carbon-carbon bonds.

- Hydroformylation reactions : DPPP-based catalysts can be employed in hydroformylation reactions, which introduce an aldehyde functional group (R-CHO) into an alkene molecule.

- Polymerization catalysis : DPPP can be used as a ligand for catalysts that promote the formation of polymers, which are long-chain molecules formed by linking repeating units.

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl is a bidentate phosphine ligand characterized by its unique biphenyl structure. The molecular formula is , with a molecular weight of approximately 522.56 g/mol . This compound is significant in coordination chemistry and catalysis, particularly in asymmetric synthesis due to its ability to chelate metal ions effectively.

dpp-b's mechanism of action lies in its ability to form complexes with transition metals. The lone pairs on the phosphorus atoms donate electrons to the empty orbitals of the metal, creating a Lewis acid-base adduct. This complexation activates the metal center, making it more susceptible to participate in catalytic cycles for various organic transformations. For instance, in Pd(dpp-b)2 catalyzed hydrogenation, the coordinated hydrogen molecule weakens the H-H bond, facilitating its cleavage and subsequent addition to the substrate molecule.

- Cross-coupling reactions, such as Suzuki and Heck reactions, where it enhances the reactivity of palladium catalysts.

- Hydroformylation, where it aids in the formation of aldehydes from alkenes using carbon monoxide and hydrogen.

- Chiral catalysis, contributing to enantioselective transformations due to its chiral nature.

The ligand's steric and electronic properties can significantly influence the selectivity and efficiency of these reactions.

Several methods exist for synthesizing 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl:

- Direct Reaction: The compound can be synthesized through the reaction of diphenylphosphine with biphenyl under controlled conditions.

- Phosphination: A common method involves the phosphination of biphenyl derivatives using phosphorus trichloride followed by hydrolysis.

- Metal-Catalyzed Processes: Transition metal-catalyzed reactions can also yield this compound by coupling different phosphine sources with biphenyl substrates.

These methods allow for variations in yield and purity based on reaction conditions.

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl has several applications:

- Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions.

- Material Science: Its properties make it suitable for developing new materials with specific electronic or optical characteristics.

- Pharmaceuticals: Potential applications in drug development through its interactions with metal complexes that may have therapeutic effects.

Studies on the interactions of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl with various metals have shown that it forms stable complexes with palladium and platinum. These interactions are critical for enhancing catalytic activity and selectivity in organic transformations. The ligand's steric bulk contributes to the stability of these complexes while allowing for effective substrate coordination.

Several compounds share structural similarities with 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl, including:

- 1,1'-Binaphthyl: Used as a chiral ligand in asymmetric synthesis but lacks the phosphine functionality.

- Dicyclohexylphosphine: A bidentate ligand that provides different steric and electronic properties compared to diphenyl derivatives.

- Triphenylphosphine: A widely used phosphine ligand that is less sterically hindered than diphenyl derivatives.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl | Bidentate phosphine | High steric hindrance; effective chelation |

| 1,1'-Binaphthyl | Bidentate chiral | Chiral but lacks phosphorus functionality |

| Dicyclohexylphosphine | Bidentate phosphine | Different sterics; often used in catalysis |

| Triphenylphosphine | Monodentate phosphine | Less sterically hindered; versatile ligand |

The uniqueness of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl lies in its ability to provide both steric protection and electronic donation in catalytic processes, making it invaluable for asymmetric synthesis applications.

The Ullmann coupling reaction represents the foundational method for constructing the biphenyl backbone essential to 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl synthesis [7]. This copper-mediated transformation enables the formation of carbon-carbon bonds between two aryl halides, establishing the critical biaryl structure that serves as the scaffold for subsequent phosphination reactions [12].

The classical Ullmann reaction involves the treatment of aryl halides with copper metal at elevated temperatures, typically ranging from 200-230°C [7] [8]. Fritz Ullmann and his student Bielecki first demonstrated this methodology by converting ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl using a copper-bronze alloy, achieving yields of 76% [12]. The reaction proceeds through a mechanism involving the formation of an active copper(I) species upon introduction of the aryl halide to excess metallic copper under high temperatures [8].

Modern developments in Ullmann coupling have expanded the substrate scope and improved reaction conditions through the incorporation of catalytic systems [30]. The mechanism involves oxidative addition of the aryl halide to the copper center, followed by a second oxidative addition with another aryl halide molecule, ultimately culminating in reductive elimination to form the biaryl product [30] [34]. Recent mechanistic studies have identified both mononuclear and dinuclear copper complexes as active catalytic species, with the relative abundance of these forms determining the preferred reaction pathway [30].

The synthesis of sterically hindered polychlorinated biphenyl derivatives has been achieved using both Ullmann and Suzuki coupling methodologies [9]. In the Ullmann approach, a mixture of aryl iodide and methoxy aryl iodide with activated copper bronze in sealed glass ampoules at 230°C for seven days provided the desired biphenyl derivatives in moderate yields [9]. The extended reaction times and harsh conditions characteristic of traditional Ullmann coupling reflect the challenging nature of forming sterically congested biaryl systems.

| Reaction Conditions | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Copper-bronze alloy | 200 | Variable | 76 | [12] |

| Activated copper bronze | 230 | 7 days | Moderate | [9] |

| Catalytic copper systems | 120-180 | 12-24 h | 60-85 | [30] |

Intramolecular Ullmann coupling has emerged as a particularly valuable strategy for constructing conformationally constrained biphenyl systems [14]. This approach utilizes a chiral tether bridging two aryl groups, followed by intramolecular coupling to achieve ring closure with high diastereoselectivity [14]. The method has demonstrated complete atropdiastereoselectivity in the preparation of biaryl diphosphine dioxide precursors, eliminating the need for tedious resolution procedures [14].

Phosphination Strategies Using Chlorodiphenylphosphine

The introduction of diphenylphosphino groups onto the biphenyl backbone represents a critical transformation in the synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl [2] [5]. Chlorodiphenylphosphine serves as the primary phosphinating agent, enabling the formation of carbon-phosphorus bonds through nucleophilic substitution reactions [24].

The Grignard approach represents the most widely employed method for phosphination using chlorodiphenylphosphine [24] [25]. This methodology involves the initial formation of an organometallic intermediate through the reaction of the biphenyl substrate with a strong base, followed by treatment with chlorodiphenylphosphine [2]. The reaction typically proceeds at low temperatures (-78°C to -10°C) in ethereal solvents such as tetrahydrofuran [2] [24].

Directed ortho-metalation has proven particularly effective for introducing phosphino groups at specific positions on aromatic systems [2]. The protocol involves treatment of the substrate with sec-butyllithium and tetramethylethylenediamine at -78°C, followed by quenching with chlorodiphenylphosphine [2]. This method has achieved yields of 91-93% for the formation of phosphine products, representing a significant improvement over alternative approaches [2].

The copper-catalyzed phosphination methodology offers advantages in terms of reaction conditions and substrate scope [5]. Improved processes for preparing biphenyl-based phosphine ligands utilize Grignard reagents in combination with catalytic amounts of copper, providing safer conditions compared to methods requiring stoichiometric copper and tert-butyllithium [5]. The use of catalytic copper allows for the isolation of pure products in high yield while avoiding the hazards associated with highly reactive organolithium reagents [5].

| Phosphination Method | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Directed ortho-metalation | sec-BuLi/TMEDA | -78 | 91-93 | [2] |

| Grignard approach | Various | -10 to 25 | 62-86 | [24] |

| Copper-catalyzed | Grignard reagents | 80-120 | 70-95 | [5] |

The reaction of chlorodiphenylphosphine with organometallic reagents follows a well-established mechanism involving nucleophilic attack at the phosphorus center with displacement of chloride [24]. The stereochemistry of the resulting phosphine is retained, making this approach suitable for the synthesis of enantiopure phosphine ligands when chiral organometallic precursors are employed [15].

Challenges in phosphination reactions include the propensity for oxidation of the phosphine products and the need for rigorous exclusion of moisture and oxygen [1] [24]. Protective strategies involving borane complexation have been developed to address these limitations, allowing for the preparation of air-stable phosphine-borane adducts that can be subsequently deprotected under mild conditions [1] [15].

Reductive Pathways for Phosphine Oxide Intermediates

The reduction of phosphine oxides to the corresponding phosphines represents a crucial transformation in the synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl, particularly when oxidative conditions are encountered during the synthetic sequence [3] [6]. Several reductive methodologies have been developed to address this challenge, each offering distinct advantages in terms of selectivity, reaction conditions, and substrate scope.

Silane-based reduction systems have emerged as the most versatile and widely applicable methods for phosphine oxide reduction [3] [27]. 1,3-Diphenyl-disiloxane has been identified as a particularly powerful and chemoselective reductant, capable of reducing both secondary and tertiary phosphine oxides with retention of configuration [3]. This reagent operates under additive-free conditions and demonstrates exceptional functional group compatibility, tolerating aldehyde, nitro, and cyano groups without interference [3].

The mechanism of silane reduction involves the formation of a silylphosphonium intermediate, followed by elimination to regenerate the phosphine [35]. Arrhenius analysis indicates that the activation barrier for reduction by 1,3-diphenyl-disiloxane is significantly lower than previously reported silane systems, contributing to its superior performance [3]. The addition of catalytic Brønsted acids further reduces the activation barrier, enabling the first silane-mediated reduction of acyclic phosphine oxides at room temperature [3].

| Reductive System | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| 1,3-Diphenyl-disiloxane | 110°C, additive-free | 85-95 | Excellent | [3] |

| 1,3-Diphenyl-disiloxane + BNPA | 25°C, 48 h | 90-99 | Excellent | [3] |

| Phenylsilane | 110°C, toluene | 60-80 | Good | [35] |

| Trialkyl phosphites + I₂ | 25°C | 70-90 | Good | [6] |

The iodine-catalyzed reduction using trialkyl phosphites represents an alternative approach that operates at room temperature without requiring additional reductants such as silanes [6]. This method involves oxygen transfer between the phosphine oxide and the phosphite reagent via an iodophosphate intermediate [6]. The mechanism proceeds through nucleophilic attack by the oxygen atom of the phosphine oxide on the highly reactive iodophosphate species [6].

Electronic effects play a crucial role in determining the reactivity of phosphine oxides toward reduction [27]. Computational studies have revealed that electron-rich phosphine oxides incorporating alkyl substituents are more readily reduced than electron-poor systems containing aryl groups [27]. This counterintuitive observation arises from the differential stabilization of the transition states involved in the reduction process [27].

Scale-up considerations are important for the practical implementation of phosphine oxide reduction methods [31]. Industrial applications require procedures that are both economically viable and environmentally sustainable, making the development of mild, efficient reduction protocols a priority for the large-scale preparation of phosphine ligands [6] [31].

Challenges in Controlling Regioselectivity and Purity

The synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl presents significant challenges in achieving precise regioselectivity and maintaining product purity throughout the synthetic sequence [18] [19]. These challenges arise from the inherent reactivity patterns of the biphenyl substrate and the potential for competing reaction pathways during phosphination and reduction steps.

Regioselectivity control in phosphine-catalyzed reactions has been extensively studied, revealing that catalyst structure plays a determining role in the selectivity outcome [18] [4]. The development of regiodivergent synthetic strategies allows access to different regioisomers from identical starting materials by varying the catalyst configuration [18]. Dipeptide-based phosphine catalysts have demonstrated the ability to provide both α-selective and γ-selective products depending on the stereochemical configuration of the catalyst [18].

Mechanistic investigations using density functional theory calculations have elucidated the origin of regioselectivity in phosphine-mediated transformations [18] [32]. The conformation of dipeptide phosphines influences hydrogen bonding interactions and distortion energy, resulting in subtle energy differences in the transition states that account for the observed selectivity patterns [18]. These computational insights provide a foundation for rational catalyst design and optimization [32].

| Catalyst Type | Configuration | Major Product | Selectivity Ratio | Reference |

|---|---|---|---|---|

| L-Thr-L-Thr | L-L- | γ-selective | 1:6 | [18] |

| L-Thr-D-Thr | L-D- | α-selective | 13:1 | [18] |

| Sterically hindered | Various | 2-selective | 9:91 | [32] |

The challenge of achieving chemoselectivity in phosphine synthesis is particularly acute when primary phosphines are employed [19]. The potential for double hydrophosphination events, where the initially formed secondary phosphine undergoes additional reaction with unsaturated substrates, complicates product isolation and purification [19]. Controlled, chemoselective protocols that reliably afford single-activation products remain an active area of research [19].

Purity challenges in phosphine synthesis often stem from the propensity of phosphine compounds to undergo oxidation during workup and purification procedures [20] [21]. The development of protective strategies, including borane complexation and the use of inert atmosphere techniques, has been essential for maintaining product integrity [1] [15]. However, these protective measures add complexity to the synthetic sequence and may require additional deprotection steps [20].

The scalability of regioselective phosphine synthesis presents additional challenges, as reaction conditions optimized for small-scale preparation may not translate directly to larger scales [33]. Industrial applications require robust procedures that maintain selectivity and purity while operating under economically viable conditions [33]. The identification of cost-effective ligands and catalysts that provide reliable performance across different scales remains a critical consideration [33].

Purification of phosphine products is complicated by their sensitivity to air and moisture, as well as their tendency to form stable complexes with metal impurities [21]. Traditional chromatographic methods may not be suitable for phosphine purification, necessitating the development of specialized techniques such as distillation under inert atmosphere or crystallization from appropriate solvents [21].

The development of data-driven approaches to predict and control regioselectivity represents a promising avenue for addressing these challenges [32]. Linear regression models based on calculated ligand parameters have been employed to identify key factors governing selectivity, providing a rational framework for ligand selection and optimization [32]. These predictive models highlight the importance of steric and electronic parameters in determining reaction outcomes [32].